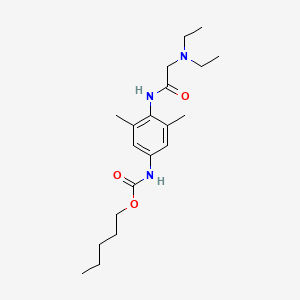

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate

Description

Properties

CAS No. |

7401-51-6 |

|---|---|

Molecular Formula |

C20H33N3O3 |

Molecular Weight |

363.5 g/mol |

IUPAC Name |

pentyl N-[4-[[2-(diethylamino)acetyl]amino]-3,5-dimethylphenyl]carbamate |

InChI |

InChI=1S/C20H33N3O3/c1-6-9-10-11-26-20(25)21-17-12-15(4)19(16(5)13-17)22-18(24)14-23(7-2)8-3/h12-13H,6-11,14H2,1-5H3,(H,21,25)(H,22,24) |

InChI Key |

WBHKGSHDNSYCIF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOC(=O)NC1=CC(=C(C(=C1)C)NC(=O)CN(CC)CC)C |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation

- Starting from 4-amino-3,5-dimethylphenol or a related phenolic precursor, the carbamate group is introduced by reaction with pentyl chloroformate or pentyl isocyanate.

- This step forms the pentyl carbamate ester on the phenyl ring, typically under mild basic conditions to neutralize the released HCl or other acid byproducts.

- The reaction is usually performed in anhydrous organic solvents such as dichloromethane or tetrahydrofuran at low temperatures to control reactivity and yield.

Amide Bond Formation with Diethylaminoacetyl Moiety

- The amino group at the para position (relative to the carbamate) is acylated with diethylaminoacetyl chloride or an activated diethylaminoacetic acid derivative.

- This acylation forms the amide bond, attaching the diethylaminoacetyl group to the aromatic ring.

- The reaction is typically carried out in the presence of a base such as triethylamine to scavenge HCl and promote amide bond formation.

- Purification is achieved by recrystallization or chromatographic methods to isolate the pure product.

Detailed Preparation Methods from Literature and Research

While direct synthetic protocols for this exact compound are scarce in open literature, analogous carbamate and amide derivatives with similar substitution patterns provide insight into the preparation methods:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 4-Amino-3,5-dimethylphenol + pentyl chloroformate, base (e.g., pyridine), solvent (DCM), 0–5°C | Formation of pentyl carbamate ester | Control temperature to avoid side reactions; base neutralizes HCl |

| 2 | Intermediate + diethylaminoacetyl chloride, base (triethylamine), solvent (THF or DCM), 0–25°C | Amide bond formation at para amino group | Use of activated acyl chloride ensures high yield |

| 3 | Purification by column chromatography or recrystallization | Isolation of pure compound | Solvent choice depends on polarity and solubility |

This two-step approach is consistent with standard organic synthesis of carbamate-amide compounds.

Research Findings on Related Carbamate Derivatives

Research on phenylcarbamate derivatives, especially those substituted with 3,5-dimethylphenyl groups, highlights:

- The importance of selective derivatization of phenolic hydroxyl and amino groups to avoid cross-reactivity.

- Use of isocyanates or chloroformates for carbamate formation due to their high reactivity and selectivity.

- Amide bond formation via acyl chlorides or activated esters is preferred for efficiency and yield.

- Mild reaction conditions and inert atmosphere (nitrogen or argon) improve product purity and prevent hydrolysis.

Analytical Data Supporting Preparation

Typical analytical methods to confirm the successful preparation include:

| Analysis Method | Purpose | Expected Result for Target Compound |

|---|---|---|

| NMR (1H and 13C) | Structural confirmation | Signals corresponding to carbamate, amide, methyl groups, and diethylamino moiety |

| IR Spectroscopy | Functional group identification | Characteristic carbamate C=O stretch (~1700 cm⁻¹), amide C=O stretch, N-H bending |

| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 363.5 (M+) |

| Elemental Analysis | Purity and composition | Consistent with C20H33N3O3 formula |

These data are essential to verify the integrity of the synthesized compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the diethylamino group, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pharmacological Applications

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate has been studied for its muscle relaxant and anesthetic properties. It exhibits the ability to induce muscle relaxation, making it potentially useful in surgical settings or for pain management. Its mechanism of action is thought to involve modulation of neurotransmitter activity at neuromuscular junctions, although detailed studies on its pharmacodynamics are still ongoing .

Table 1: Pharmacological Properties

| Property | Description |

|---|---|

| Primary Use | Muscle relaxant and anesthetic agent |

| Mechanism of Action | Modulation of neurotransmitter activity |

| Clinical Studies | Ongoing research in surgical applications |

Analytical Chemistry Applications

In analytical chemistry, this compound is being explored for its potential as a chiral selector in chromatography. The compound's unique structure allows it to interact with various analytes through hydrogen bonding and π–π interactions, enhancing separation efficiency in high-performance liquid chromatography (HPLC) .

Case Study: Chiral Separation Performance

A study evaluated the chiral recognition ability of modified cellulose derivatives using this compound as a chiral selector. The results indicated superior performance in separating racemates compared to traditional methods. The developed stationary phase demonstrated both chiral and achiral separation capabilities, proving advantageous for complex mixtures .

Table 2: Chiral Separation Performance

| Analyte | Separation Method | Resolution Achieved |

|---|---|---|

| Pirkle’s alcohol | HPLC | High |

| Benzoin ethyl ether | HPLC | Moderate |

| Ranolazine | Reversed-phase HPLC | High |

Environmental and Safety Considerations

While the compound shows promise in various applications, it is essential to consider its environmental impact and safety profile. Studies have indicated that this compound has low toxicity levels; however, comprehensive toxicological assessments are necessary before widespread clinical use .

Mechanism of Action

The mechanism of action of Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate involves its interaction with specific molecular targets. The diethylamino group can interact with enzymes or receptors, leading to the modulation of biological pathways. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects on cellular processes.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Key structural analogs include:

- 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i): These compounds, described by Ferriz et al. , feature chloro substituents on the phenyl ring and varying alkyl chains (e.g., methyl to octyl).

- Ethyl (3-(((phenylamino)carbonyl)oxy)phenyl) carbamate (desmedipham): A herbicide with a phenyl carbamate core and ethyl chain .

Key Findings :

- Lipophilicity : The target compound’s pentyl chain and dimethylphenyl group likely increase lipophilicity compared to shorter alkyl analogs (e.g., ethyl in desmedipham). This could enhance membrane permeability but reduce aqueous solubility .

- Substituent Effects : Replacing chloro groups (electron-withdrawing) with dimethyl groups (electron-donating) may alter electronic properties, affecting binding to biological targets. For example, chloro-substituted carbamates in showed moderate acetylcholinesterase inhibition, while dimethyl groups might favor hydrophobic interactions .

Pharmacokinetic and Functional Comparisons

Diethylaminoacetyl Group vs. Diethylaminoethoxy (Amiodarone): Amiodarone hydrochloride, an antiarrhythmic drug, contains a diethylaminoethoxy group linked to a iodinated phenyl ring . The target compound’s diethylaminoacetyl group may similarly improve solubility and bioavailability compared to non-polar analogs .

Pesticidal Carbamates (Fenoxycarb): Fenoxycarb (ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate) is an insect growth regulator. Its phenoxy groups confer selectivity for insect juvenile hormone receptors.

Biological Activity

Pentyl 4-(((diethylamino)acetyl)amino)-3,5-dimethylphenylcarbamate, commonly referred to as a carbamate derivative, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C20H33N3O3

- Molecular Weight : 363.5 g/mol

- CAS Number : 7401-51-6

The compound features a pentyl group attached to a carbamate moiety, which is further substituted with a diethylamino group and a 3,5-dimethylphenyl group. This unique structure contributes to its pharmacological properties.

1. Muscle Relaxant and Anesthetic Properties

This compound has been identified as a muscle relaxant and anesthetic agent. Its mechanism involves the modulation of neurotransmitter release at neuromuscular junctions, leading to muscle relaxation. This property makes it suitable for use in surgical procedures where muscle relaxation is critical .

2. Anticancer Potential

Recent studies have indicated that carbamate derivatives exhibit anticancer properties. The compound has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, assays using the MTT method demonstrated significant cytotoxic effects against specific cancer cells, suggesting that it may interfere with cellular metabolism or induce apoptosis .

3. Neuroprotective Effects

Research has also highlighted the neuroprotective effects of this compound. It appears to exert protective effects on neuronal cells under stress conditions, potentially through antioxidant mechanisms or by modulating apoptotic pathways. This aspect is particularly relevant in neurodegenerative diseases where oxidative stress plays a pivotal role .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Acetylcholinesterase : The compound may inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine at neuromuscular junctions, thus enhancing muscle relaxation.

- Cell Cycle Arrest : In cancer cells, it may induce cell cycle arrest at specific phases, preventing proliferation.

- Antioxidant Activity : The presence of aromatic groups in its structure may contribute to its ability to scavenge free radicals.

Case Studies and Research Findings

Q & A

Q. What statistical methods are robust for analyzing non-linear dose-response relationships?

- Methodology : Fit data to four-parameter logistic models (e.g., Hill equation) using iterative least-squares algorithms. Compare Akaike Information Criterion (AIC) values to select the best-fit model. For non-monotonic responses, apply Bayesian hierarchical models to account for heteroscedasticity .

Tables for Key Methodological Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.